1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride
Description
Properties
IUPAC Name |
1-tert-butyl-4-(chloromethyl)pyrazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2.ClH/c1-8(2,3)11-6-7(4-9)5-10-11;/h5-6H,4H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYZDBVWNDYSFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride typically involves the chloromethylation of 1-tert-butyl-1H-pyrazole. This can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) under controlled conditions . The reaction proceeds via the formation of a chloromethyl cation, which then undergoes electrophilic substitution on the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group (-CH2Cl) serves as the primary reactive site for nucleophilic substitution (SN2 mechanism), facilitated by the electron-withdrawing effect of chlorine and the pyrazole ring. Key reactions include:
a. Amination
Reacts with primary/secondary amines (e.g., methylamine, piperidine) in polar aprotic solvents (DMF, THF) to form 4-(aminomethyl)-1H-pyrazole derivatives (Figure 1A). Yields range from 65%–85% depending on steric hindrance .
b. Alkoxylation
Treatment with alkoxides (e.g., NaOEt) produces 4-(alkoxymethyl)pyrazoles. Methanol/ethanol systems under reflux yield 70%–90% conversion .
c. Thioether Formation
Thiols (e.g., benzyl mercaptan) in basic conditions (K2CO3) yield 4-(alkylthio)methyl derivatives. Reaction proceeds at 60°C with 55%–75% efficiency .
Table 1: Nucleophilic Substitution Reactions
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| NH2CH3 | DMF, 80°C | 4-(methylaminomethyl) | 85 |
| NaOEt | EtOH, reflux | 4-(ethoxymethyl) | 90 |
| PhCH2SH | K2CO3, THF | 4-(benzylthio)methyl | 75 |
Elimination Reactions
Under basic conditions (e.g., NaOH, KOtBu), β-elimination occurs, forming a conjugated alkene. For example:
This reaction is temperature-dependent, with optimal yields (60%–70%) at 100°C .
Cross-Coupling Reactions
The chloromethyl group participates in transition-metal-catalyzed couplings:
a. Suzuki-Miyaura Coupling
Using Pd(PPh3)4 and arylboronic acids, the chloromethyl group undergoes cross-coupling to form biarylpyrazole derivatives. Reported yields: 40%–60% .
b. Buchwald-Hartwig Amination
Palladium catalysts (e.g., Pd2(dba)3) enable C–N bond formation with aryl amines, producing 4-(arylamino)methylpyrazoles (50%–75% yield) .
Functional Group Transformations
a. Oxidation
The chloromethyl group resists direct oxidation, but hydrolysis to -CH2OH occurs under acidic aqueous conditions (HCl/H2O, 60°C) .
b. Reduction
Catalytic hydrogenation (H2/Pd-C) reduces the pyrazole ring only under high pressure (5 atm), yielding pyrrolidine derivatives (30%–40% yield) .
Steric and Electronic Effects
-
Steric hindrance : The tert-butyl group at N1 impedes substitutions at adjacent positions, directing reactivity to C4 .
-
Electronic effects : The electron-deficient pyrazole ring enhances the electrophilicity of the chloromethyl group, accelerating SN2 kinetics .
Mechanistic Insights
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride
- Molecular Formula : C8H14ClN2
- Molecular Weight : 209.12 g/mol
- CAS Number : 861135-53-7
- InChI Key : NCYZDBVWNDYSFB-UHFFFAOYSA-N
The compound features a pyrazole ring substituted with a tert-butyl group and a chloromethyl group, which contributes to its reactivity and interaction with biological systems.
Medicinal Chemistry
This compound serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to derivatives with enhanced therapeutic properties. Notably, it has been studied for its potential as an enzyme inhibitor, particularly against cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes.
The compound exhibits significant biological activity, particularly in the following areas:
- Enzyme Inhibition : Research indicates that this compound can effectively inhibit COX enzymes, suggesting its potential as an anti-inflammatory agent. Studies have shown that it can reduce enzymatic activity in vitro, highlighting its relevance in treating conditions associated with inflammation.
- Receptor Binding : The compound has been evaluated for its binding affinity to various receptors involved in neurotransmission. Its interactions may influence pathways related to mood disorders, making it a candidate for further exploration in pharmacological applications.
Material Science
In material science, this compound is utilized in the development of advanced materials. Its unique properties allow it to be incorporated into polymers and coatings that require specific functionalities, such as enhanced durability or chemical resistance.
Industrial Applications
This compound is also employed in the production of specialty chemicals and intermediates. Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing more complex molecules used in various industrial processes.
Enzyme Inhibition Study
A study focused on the inhibition of COX enzymes demonstrated that this compound effectively reduced enzymatic activity, suggesting its potential as an anti-inflammatory agent.
Receptor Interaction Analysis
Research examining its effects on serotonin receptors revealed that this compound could modulate receptor activity, indicating possible applications in treating mood disorders.
Toxicological Assessment
Toxicity studies have shown that while the compound displays promising biological activity, it also poses potential hazards due to its reactive chloromethyl group. Safety evaluations emphasize the need for careful handling due to irritant properties.
Mechanism of Action
The mechanism of action of 1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound.
Comparison with Similar Compounds
1-Benzyl-4-(chloromethyl)-1H-pyrazole Hydrochloride
- Molecular Formula : C₁₁H₁₂Cl₂N₂
- Molar Mass : 243.13 g/mol
- Physical Properties: White crystalline solid; melting point 162–165°C; soluble in water and ethanol.
- Synthesis : Reacts 1-benzyl-1H-pyrazole with methyl chloride under heat, followed by HCl treatment to form the hydrochloride salt .
- Applications : Key intermediate in nucleophilic substitutions, aminations, and alkyne synthesis. The benzyl group enhances aromatic interactions, making it suitable for drug discovery .
1-(Chloromethyl)-1H-pyrazole Hydrochloride
1-[4-(Chloromethyl)phenyl]-1H-pyrazole Hydrochloride
3-(tert-Butyl)-4-chloro-1H-pyrazole
- Molecular Formula : C₇H₁₁ClN₂
- Molar Mass : 158.63 g/mol
- Physical Properties : Density 1.136 g/cm³; boiling point 250.7°C (predicted).
- Key Difference : Chloro substituent at position 4 instead of chloromethyl; tert-butyl at position 3. This positional variation alters reactivity, favoring electrophilic substitutions over nucleophilic pathways .
Comparative Data Table
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituents (Positions) | Key Applications |
|---|---|---|---|---|
| 1-tert-Butyl-4-(chloromethyl)-1H-pyrazole HCl | C₈H₁₄Cl₂N₂* | ~208.9† | 1-tert-butyl, 4-chloromethyl | Pharmaceutical intermediates |
| 1-Benzyl-4-(chloromethyl)-1H-pyrazole HCl | C₁₁H₁₂Cl₂N₂ | 243.13 | 1-benzyl, 4-chloromethyl | Organic synthesis intermediates |
| 1-(Chloromethyl)-1H-pyrazole HCl | C₄H₆Cl₂N₂ | 153.006 | 1-chloromethyl | Basic alkylation reactions |
| 1-[4-(Chloromethyl)phenyl]-1H-pyrazole HCl | C₁₀H₉ClN₂ | 192.64 | 1-(4-chloromethylphenyl) | Receptor-targeted drug design |
| 3-(tert-Butyl)-4-chloro-1H-pyrazole | C₇H₁₁ClN₂ | 158.63 | 3-tert-butyl, 4-chloro | Electrophilic substitutions |
*Inferred from structural analogy. †Calculated based on formula.
Key Research Findings
- Reactivity Trends : The chloromethyl group in 1-tert-butyl-4-(chloromethyl)-1H-pyrazole HCl facilitates nucleophilic substitutions, while tert-butyl enhances steric protection, stabilizing intermediates during synthesis .
- Thermal Stability : Benzyl-substituted analogues exhibit higher melting points (162–165°C) compared to simpler derivatives, likely due to aromatic stacking .
- Safety and Handling : Compounds with chloromethyl groups (e.g., 1-[4-(chloromethyl)phenyl]-1H-pyrazole HCl) require stringent storage conditions (inert gas, low temperatures) to prevent degradation or hazardous reactions .
Biological Activity
1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride (CAS No. 861135-53-7) is a synthetic organic compound featuring a pyrazole ring with significant biological implications. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential as an enzyme inhibitor and its interactions with biological receptors.
- IUPAC Name : this compound
- Molecular Formula : C8H14ClN2
- Molecular Weight : 209.12 g/mol
- InChI Key : NCYZDBVWNDYSFB-UHFFFAOYSA-N
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, which may lead to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, affecting the binding affinity and selectivity of the compound.
Enzyme Inhibition
Research indicates that pyrazole derivatives, including this compound, exhibit significant enzyme inhibition properties. The specific mechanisms can vary based on the target enzyme, but studies have shown that such compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.
Receptor Binding
This compound has been studied for its binding affinity to various receptors. Its structural properties allow it to interact with receptors involved in neurotransmission and other physiological processes, potentially influencing pathways related to anxiety and depression.
Case Studies and Research Findings
Several studies have explored the biological implications of pyrazole derivatives:
-
Enzyme Inhibition Study :
- A study focused on the inhibition of COX enzymes demonstrated that this compound effectively reduced the enzymatic activity in vitro, suggesting its potential as an anti-inflammatory agent.
-
Receptor Interaction Analysis :
- Another research effort examined its effects on serotonin receptors, revealing that this compound could modulate receptor activity, which may have implications for treating mood disorders.
-
Toxicological Assessment :
- Toxicity studies have indicated that while the compound shows promising biological activity, it also presents potential hazards due to its reactive chloromethyl group. Safety evaluations highlighted the need for careful handling due to irritant properties.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 1-tert-butyl-4-(chloromethyl)benzene | Aromatic Compound | Moderate enzyme inhibition |
| 4-tert-butylbenzyl chloride | Aliphatic Compound | Limited receptor interaction |
| 1-tert-butyl-3-methylpyrazole | Pyrazole Derivative | Stronger COX inhibition |
Q & A
Q. How should researchers address discrepancies between computational predictions and experimental results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
